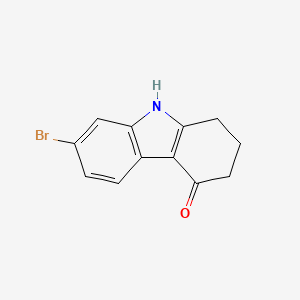
7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one
Descripción general
Descripción
7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic aromatic compound that is composed of a single carbon-carbon double bond, two nitrogen atoms, and a bromine atom. This compound has been studied for its potential use in various applications, including synthesis of other compounds, as a catalyst, as a drug, and as a biological probe. In
Aplicaciones Científicas De Investigación
Synthesis and Electronic Properties
The bromo derivatives of N-substituted and C-substituted carbazoles, including 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one, have been synthesized and characterized. This research explores their spectroscopic properties, photophysical parameters, and photo reactivity, highlighting their potential in electronic applications (Ponce et al., 2006).
Luminescence and Structural Analysis
Biphenyl carbazole-based derivatives, including those similar to 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one, have been studied for their luminescence, crystal structures, and thermal properties. These compounds show potential for use in luminescent materials and electronic applications (Tang et al., 2021).
Pharmaceutical Research
While avoiding information on drug use and side effects, it's notable that derivatives of carbazoles, including 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one, have been studied for their potential in pharmaceutical applications. Their derivatives have been explored for antitumor activity and other therapeutic properties (Murali et al., 2017).
Polymer Research
Carbazole derivatives are also significant in polymer research. Studies on the synthesis of polymers incorporating carbazole units, similar to 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one, reveal their thermal stability and potential in materials science (Iraqi & Wataru, 2004).
Propiedades
IUPAC Name |
7-bromo-1,2,3,9-tetrahydrocarbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-7-4-5-8-10(6-7)14-9-2-1-3-11(15)12(8)9/h4-6,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWATEMVALDWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



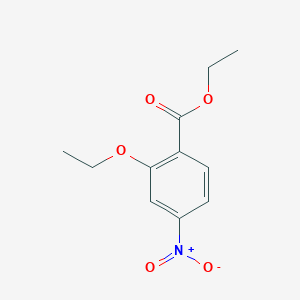
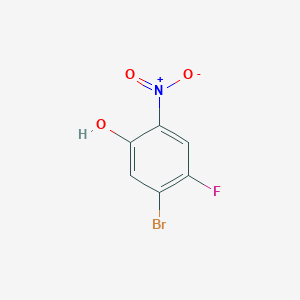

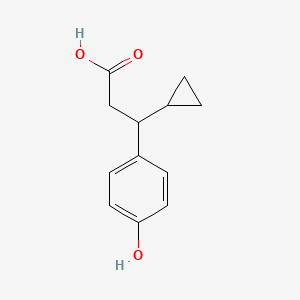
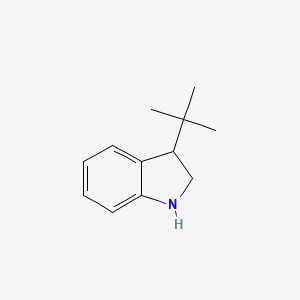
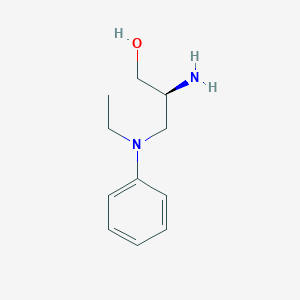
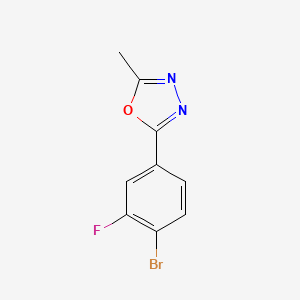

![7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1374977.png)

![N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1374979.png)
![3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1374981.png)